N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)-1-naphthamide
CAS No.: 1235006-40-2
Cat. No.: VC7594181
Molecular Formula: C22H23N3O
Molecular Weight: 345.446
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1235006-40-2 |
|---|---|
| Molecular Formula | C22H23N3O |
| Molecular Weight | 345.446 |
| IUPAC Name | N-[(1-pyridin-2-ylpiperidin-4-yl)methyl]naphthalene-1-carboxamide |
| Standard InChI | InChI=1S/C22H23N3O/c26-22(20-9-5-7-18-6-1-2-8-19(18)20)24-16-17-11-14-25(15-12-17)21-10-3-4-13-23-21/h1-10,13,17H,11-12,14-16H2,(H,24,26) |
| Standard InChI Key | CFVUWMLFQPEDSB-UHFFFAOYSA-N |
| SMILES | C1CN(CCC1CNC(=O)C2=CC=CC3=CC=CC=C32)C4=CC=CC=N4 |
Introduction
Chemical Identity and Structural Analysis
Molecular Architecture
The compound’s IUPAC name, -[(1-pyridin-2-ylpiperidin-4-yl)methyl]naphthalene-1-carboxamide, reflects three key structural domains (Fig. 1):
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Piperidine Core: A six-membered saturated ring with one nitrogen atom, providing conformational flexibility and potential for hydrogen bonding.
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Pyridin-2-yl Substituent: An aromatic heterocycle attached to the piperidine nitrogen, enhancing solubility and enabling π-π stacking interactions.
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Naphthamide Moiety: A naphthalene-derived carboxamide group, contributing hydrophobic character and planar geometry for target binding.
The Standard InChIKey (CFVUWMLFQPEDSB-UHFFFAOYSA-N) and SMILES (C1CN(CCC1CNC(=O)C2=CC=CC3=CC=CC=C32)C4=CC=CC=N4) encode its stereochemical and connectivity details.
Table 1: Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 345.446 g/mol |
| CAS Number | 1235006-40-2 |
| IUPAC Name | -[(1-pyridin-2-ylpiperidin-4-yl)methyl]naphthalene-1-carboxamide |
| Solubility (pH 7.4) | Not available |
| LogP (Predicted) | ~3.5 (estimated via analogy) |
| Step | Reagents/Conditions | Intermediate |
|---|---|---|
| 1 | Piperidine, methyl iodide, KCO, DMF | 4-Methylpiperidine |
| 2 | 2-Bromopyridine, Pd(dba), Xantphos | 1-(Pyridin-2-yl)piperidin-4-ylmethanol |
| 3 | 1-Naphthoyl chloride, EtN, DCM | Crude product |
Comparative Analysis with Structural Analogues
Table 3: Activity Comparison of Piperidine Derivatives
| Compound | Target | IC/MIC | Reference |
|---|---|---|---|
| ML267 | Sfp-PPTase | 300 nM (Sfp-PPTase) | |
| Stiripentol | GABA Receptor | 15 μM (EC) | |
| N-((1-(Pyridin-2-yl)... | Hypothetical enzyme targets | Not tested | — |
Future Research Directions
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Synthesis and Validation: Empirical synthesis followed by purity assessment and bioactivity screening.
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Target Deconvolution: Proteomic profiling to identify binding partners (e.g., kinases, ion channels).
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ADMET Profiling: Evaluation of solubility, metabolic stability, and toxicity in vitro.
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Structure-Activity Relationship (SAR): Systematic modification of the pyridine, piperidine, and naphthamide regions to optimize potency.
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